molecular formula C17H21FN6O2 B2726216 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442555-93-3

8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2726216
CAS RN: 442555-93-3
M. Wt: 360.393
InChI Key: MSMKQIPDVATTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21FN6O2 and its molecular weight is 360.393. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating a similar structure to the chemical , has demonstrated potent cytotoxic activity against various cancer cell lines. The introduction of a dimethylaminoethyl group in these compounds has shown to significantly enhance their growth inhibitory properties, with some derivatives exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines. This suggests the potential for the development of novel anticancer agents based on modifications of this purine dione structure (Deady et al., 2003).

Neurodegenerative Disease Treatment

A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, related to the compound in focus, has revealed their efficacy as multitarget drugs for neurodegenerative diseases. These compounds demonstrated potent dual-target-directed antagonistic activities at A1/A2A adenosine receptors and inhibited monoamine oxidases (MAO), highlighting their potential for symptomatic as well as disease-modifying treatments of neurodegenerative diseases. This indicates a promising application of the chemical structure in developing treatments for conditions such as Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).

Antimicrobial Applications

Derivatives of 3-methyl-7-(4-fluorobenzyl)-1H-purine-2,6-dione have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with dimethylaminoethyl groups have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of such derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Sensor Applications

Studies on the photophysical characteristics of derivatives similar to the compound have explored their applications as sensors. The introduction of dimethylaminoethyl groups in these compounds has been shown to impact their fluorescent intensity in response to changes in pH and the presence of metal ions, indicating their potential use in fluorescent sensor applications (Staneva et al., 2020).

properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMKQIPDVATTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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